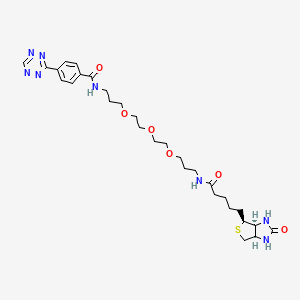

![molecular formula C38H52NOPS B6290220 [S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2413724-69-1](/img/structure/B6290220.png)

[S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[S®]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chemical compound offered by several scientific research suppliers . It has a molecular formula of C38H52NOPS and a molecular weight of 601.9 g/mol.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C38H52NOPS . Unfortunately, the specific structural details are not provided in the available sources.Chemical Reactions Analysis

The compound is used as a chiral phosphine ligand in enantioselective synthesis . The specific reactions it participates in or catalyzes are not detailed in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. Its molecular weight is 601.9 g/mol and its molecular formula is C38H52NOPS .科学的研究の応用

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the asymmetric synthesis of structurally diverse N-heterocycles, which are crucial components in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) highlights these applications, providing a comprehensive overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis covering literature from the past decade (Philip, Radhika, Saranya, & Anilkumar, 2020).

Sulfur-Containing Organosilicon Compounds

The work by Vlasova, Sorokin, and Oborina (2017) reviews the development of carbofunctional sulfur-containing organosilicon compounds. These compounds have found applications in various industries, such as ingredients for rubber compositions and ion-exchanging sorbents for metals. The review summarizes literature and research results relating to these compounds' practical and valuable applications (Vlasova, Sorokin, & Oborina, 2017).

Environmental and Health Impacts of Sulfinamide Derivatives

Although not directly related to the specific chemical , studies on the environmental and health impacts of related chemicals, such as those by Kennedy (2001) on the toxicology of acetamide and formamide derivatives, provide a context for understanding the broader implications of chemical research and application. These studies highlight the importance of evaluating the potential environmental and health impacts of chemical compounds (Kennedy, 2001).

作用機序

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. It is noted that this product is not intended for human or veterinary use and is for research use only.

将来の方向性

特性

IUPAC Name |

(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJGYFSGTDMIEO-LVRORLBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290160.png)

![[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290173.png)

![[S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290180.png)

![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290182.png)

![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6290189.png)

![[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290199.png)

![[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290205.png)

![[S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290212.png)

![[S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290239.png)

![[S(R)]-N-[(S)-[3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290241.png)

![[S(R)]-N-[(S)-[3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290244.png)